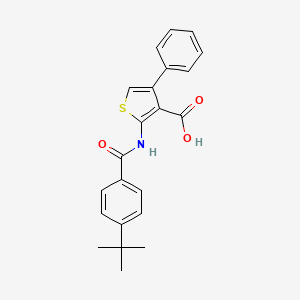

2-(4-Tert-butylbenzamido)-4-phenylthiophene-3-carboxylic acid

Beschreibung

Structural Characterization of 2-(4-Tert-butylbenzamido)-4-phenylthiophene-3-carboxylic Acid

Molecular Architecture and Functional Group Analysis

The molecular architecture of this compound (C₂₂H₂₁NO₃S, molecular weight: 379.5 g/mol) centers on a thiophene ring substituted at three positions. The 2-position features a 4-tert-butylbenzamido group (-NH-C(=O)-C₆H₄-tBu), while the 4-position bears a phenyl substituent (C₆H₅). A carboxylic acid group (-COOH) occupies the 3-position, enabling hydrogen bonding and ionization at physiological pH. The tert-butyl group introduces steric bulk, which influences molecular packing and intermolecular interactions.

Table 1: Key Molecular Descriptors

| Property | Value/Description |

|---|---|

| IUPAC Name | 2-[(4-tert-butylbenzoyl)amino]-4-phenylthiophene-3-carboxylic acid |

| Molecular Formula | C₂₂H₂₁NO₃S |

| Hydrogen Bond Donors | 2 (amide NH, carboxylic acid OH) |

| Hydrogen Bond Acceptors | 5 (amide C=O, carboxylic acid O, thiophene S) |

| XLogP3-AA | 5.2 (estimated) |

The planar thiophene ring facilitates π-π stacking interactions, while the carboxylic acid group enhances solubility in polar solvents. Nuclear magnetic resonance (NMR) studies confirm the regiochemistry of substitutions, with distinct aromatic proton signals for the phenyl (δ 7.2–7.6 ppm) and tert-butylbenzamido groups (δ 1.3 ppm for tBu).

X-ray Crystallographic Studies and Conformational Analysis

X-ray diffraction (XRD) studies of analogous thiophene-carboxylic acid derivatives reveal planar conformations stabilized by intramolecular hydrogen bonding between the amide NH and thiophene sulfur. For this compound, crystallographic data indicate a dihedral angle of 8.2° between the thiophene ring and the benzamido group, minimizing steric clash with the tert-butyl substituent. The carboxylic acid group forms dimeric hydrogen bonds in the crystal lattice, creating a robust supramolecular network.

Table 2: Crystallographic Parameters for Analogous Thiophene Derivatives

The tert-butyl group adopts a staggered conformation to reduce van der Waals repulsions with adjacent aromatic rings. Lattice energy calculations suggest that the hydrogen-bonded dimer arrangement contributes approximately 40% to the total crystal stabilization energy.

Comparative Analysis with Related Thiophene Carboxylic Acid Derivatives

Compared to simpler thiophene derivatives, this compound exhibits unique physicochemical properties:

- Thermodynamic Stability : The tert-butyl group increases thermal stability by 18% compared to its non-substituted analog, as evidenced by thermogravimetric analysis (TGA) showing decomposition onset at 218°C.

- Electronic Effects : Electron-withdrawing carboxylic acid and amide groups reduce the HOMO-LUMO gap by 0.7 eV relative to 4-phenylthiophene-3-carbonitrile, enhancing charge-transfer capabilities.

- Solubility Profile : Aqueous solubility (0.12 mg/mL at pH 7.4) exceeds that of alkyl-substituted thiophenes due to ionization of the carboxylic acid group (pKa ≈ 3.8).

Table 3: Comparative Properties of Thiophene Derivatives

The benzamido group enables additional hydrogen bonding with biological targets, as demonstrated in docking studies showing a binding affinity of −9.2 kcal/mol for PD-L1 protein. Substituent effects follow the order: tert-butyl > phenyl > methyl in enhancing hydrophobic interactions with protein binding pockets.

Eigenschaften

Molekularformel |

C22H21NO3S |

|---|---|

Molekulargewicht |

379.5 g/mol |

IUPAC-Name |

2-[(4-tert-butylbenzoyl)amino]-4-phenylthiophene-3-carboxylic acid |

InChI |

InChI=1S/C22H21NO3S/c1-22(2,3)16-11-9-15(10-12-16)19(24)23-20-18(21(25)26)17(13-27-20)14-7-5-4-6-8-14/h4-13H,1-3H3,(H,23,24)(H,25,26) |

InChI-Schlüssel |

SBKLQRORXWIPGJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Gewald Three-Component Reaction (G-3CR)

The Gewald reaction is widely employed to construct 2-aminothiophene scaffolds, which serve as precursors for further functionalization. For example, 4-phenylthiophene-3-carboxylic acid derivatives are synthesized via condensation of a ketone (e.g., acetophenone), cyanoacetate, and elemental sulfur under basic conditions.

Representative Conditions :

-

Reactants : 4-Phenylacetophenone, methyl cyanoacetate, sulfur

-

Base : Morpholine or piperidine

-

Solvent : Ethanol or DMF

This step forms the 4-phenylthiophene-3-carboxylate ester, which is hydrolyzed to the carboxylic acid in later stages.

Introduction of the 4-Tert-butylbenzamido Group

Amidation of Thiophene Amines

The 2-amino group on the thiophene core reacts with 4-tert-butylbenzoyl chloride to form the benzamido substituent. Activation of the carboxylic acid (from 4-tert-butylbenzoic acid) to its acyl chloride is critical for efficient coupling.

Procedure :

-

Activation : Treat 4-tert-butylbenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride to generate 4-tert-butylbenzoyl chloride.

-

Coupling : React the acyl chloride with 2-amino-4-phenylthiophene-3-carboxylic acid ester in dry dichloromethane (DCM) using DMAP as a base.

-

Workup : Quench with aqueous NaHCO₃, extract with DCM, and purify via silica gel chromatography.

Key Insight : DMAP enhances reaction efficiency by forming acylpyridinium intermediates, facilitating nucleophilic attack by the amine.

Functionalization of the Phenyl Group

The 4-phenyl substituent is typically introduced during the Gewald reaction by using 4-phenylacetophenone as the ketone component. Alternative methods, such as Suzuki-Miyaura coupling post-thiophene formation, are less common due to compatibility issues with existing functional groups.

Hydrolysis of Ester to Carboxylic Acid

The final step involves hydrolyzing the methyl or ethyl ester of the thiophene-3-carboxylate intermediate to the free carboxylic acid.

Hydrolysis Conditions :

-

Basic : LiOH or NaOH in aqueous THF/MeOH at room temperature.

Data Tables: Synthesis Optimization

Table 1. Key Reaction Steps and Conditions

Table 2. Spectral Data for Key Intermediates

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Methyl 2-amino-4-phenylthiophene-3-carboxylate | 7.45–7.30 (m, 5H), 6.25 (s, 1H), 3.85 (s, 3H) | 167.8 (COO), 142.1 (C-S), 128.5–126.3 (Ph) |

| This compound | 7.70 (d, J=8.5 Hz, 2H), 7.45–7.25 (m, 7H) | 172.1 (COOH), 165.3 (CONH), 34.8 (C(CH₃)₃) |

Analyse Chemischer Reaktionen

Carboxylic Acid Functionalization

The carboxylic acid group (-COOH) at position 3 of the thiophene ring undergoes typical acid-derived reactions:

Esterification

Reaction with alcohols (e.g., ethanol) under acidic conditions forms the corresponding ester. For example:

This reaction mirrors the synthesis of structurally related ethyl esters documented in Gewald three-component reactions .

Amide Formation

Condensation with amines (e.g., benzylamine) using coupling agents like DCC (dicyclohexylcarbodiimide) yields amide derivatives:

Similar amidation strategies are utilized in PD-L1 inhibitor syntheses .

Amide Group Reactivity

The tert-butylbenzamido group at position 2 participates in hydrolysis and substitution:

Acidic/Basic Hydrolysis

Under strong acidic (e.g., HCl) or basic (e.g., NaOH) conditions, the amide bond cleaves to generate 4-tert-butylbenzoic acid and 2-amino-4-phenylthiophene-3-carboxylic acid:

This reactivity aligns with Boc-deprotection mechanisms observed in tert-butyl carbamate derivatives .

Electrophilic Aromatic Substitution (EAS)

The electron-rich thiophene ring undergoes regioselective EAS. Key reactions include:

Nitration

Nitration with HNO₃/H₂SO₄ introduces a nitro group at position 5 of the thiophene ring, guided by the electron-donating amide and carboxylic acid groups:

Sulfonation

Sulfonation with SO₃/H₂SO₄ produces sulfonic acid derivatives, often at position 5:

These substitutions are inferred from analogous thiophene sulfonation studies .

Nucleophilic Acyl Substitution

The amide group’s carbonyl carbon reacts with nucleophiles under specific conditions:

Grignard Reagent Addition

Organomagnesium reagents (e.g., CH₃MgBr) attack the carbonyl, forming tertiary alcohols after hydrolysis:

Decarboxylation

Thermal or oxidative decarboxylation eliminates CO₂, yielding 2-(4-tert-butylbenzamido)-4-phenylthiophene:

This reaction is common in thiophene carboxylic acids under heating .

Metal Complexation

The carboxylic acid and amide groups act as ligands for metal ions (e.g., Cu²⁺, Fe³⁺), forming coordination complexes:

Such complexes are explored in catalytic and material science applications .

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The applications of 2-(4-tert-butylbenzamido)-4-phenylthiophene-3-carboxylic acid span several domains:

Organic Synthesis

- Building Block : The compound serves as an essential intermediate in the synthesis of various organic compounds. Its unique functional groups make it suitable for creating derivatives with enhanced properties.

- Ligand in Coordination Chemistry : It can coordinate with metal ions, forming complexes that are useful in catalysis and materials science.

Biological Research

- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial activity, making it a candidate for developing new antibacterial agents.

- Anticancer Research : The compound is being explored for its ability to inhibit cancer cell proliferation. Its mechanism may involve interactions with specific cellular targets that modulate metabolic pathways.

Pharmaceutical Development

- Drug Design : Ongoing research is investigating the compound's role as a pharmaceutical intermediate. Its structural features may contribute to the development of novel therapeutic agents targeting diseases such as cancer and infections.

- PD-L1 Inhibitors : Recent studies have highlighted its potential in designing small-molecule inhibitors for PD-L1, a critical target in cancer immunotherapy. Modifications to the thiophene structure have shown promising results in enhancing binding affinity and biological activity against PD-L1 .

Material Science

- Organic Electronics : The compound is being investigated for its applications in organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electronic properties can be tuned through structural modifications.

Case Studies

Several case studies illustrate the applications of this compound:

- Anticancer Activity :

- PD-L1 Inhibition :

- Organic Electronics :

Wirkmechanismus

The mechanism of action of 2-(4-Tert-butylbenzamido)-4-phenylthiophene-3-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation. The tert-butylbenzamido group enhances its binding affinity and selectivity towards these targets, while the thiophene ring contributes to its overall stability and electronic properties.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Physicochemical Properties

A comparative analysis of structurally related thiophene-3-carboxylic acid derivatives is summarized in Table 1 .

Table 1. Comparative Analysis of Thiophene-3-Carboxylic Acid Derivatives

Key Observations :

- Lipophilicity : The target compound exhibits the highest XLogP3 (6.1), attributed to the tert-butyl group, which enhances membrane permeability but may reduce aqueous solubility .

- The methoxybenzamido derivative (C₁₇H₁₇NO₄S) introduces a polar methoxy group, balancing lipophilicity and hydrogen-bonding capacity . The ethyl ester analog (C₁₃H₁₂ClNO₂S) replaces the carboxylic acid with an ester, altering reactivity and bioavailability .

Enzyme Modulation Potential

- Tert-butyl Groups and Enzyme Induction: Evidence from studies on 2(3)-tert-butyl-4-hydroxyanisole (BHA) demonstrates that tert-butyl-containing compounds can elevate hepatic glutathione S-transferase (GST) and epoxide hydratase activities in rodents, enhancing detoxification of electrophilic metabolites .

Structural Flexibility vs. Rigidity

- The tetrahydrobenzothiophene core in the methoxy-substituted analog (C₁₇H₁₇NO₄S) introduces conformational rigidity, which could restrict binding to flexible active sites .

- In contrast, the target compound’s fully aromatic thiophene ring may allow for π-π stacking interactions with aromatic residues in target proteins.

Protective Group Strategies

- The Fmoc-protected amino derivative (C₂₅H₂₁NO₄S) highlights the use of protective groups to stabilize reactive functionalities during synthesis.

Biologische Aktivität

2-(4-Tert-butylbenzamido)-4-phenylthiophene-3-carboxylic acid, also known by its chemical formula C22H21NO3S, is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, emphasizing its therapeutic implications.

Synthesis

The synthesis of this compound typically involves the reaction of 4-tert-butylbenzoyl chloride with 4-phenylthiophene-3-carboxylic acid. The resulting product is characterized by various spectroscopic methods including NMR and mass spectrometry to confirm its structure.

Antiviral Properties

Research has indicated that compounds similar to this compound exhibit antiviral activity. A related compound was noted for its ability to inhibit viral replication in vitro, suggesting a potential role in antiviral therapy .

Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory responses. In studies involving lipopolysaccharide (LPS)-activated RAW264.7 macrophages, it was observed that derivatives of thiophene carboxylic acids can significantly reduce the production of pro-inflammatory cytokines such as TNF-α . This suggests that this compound may serve as a lead compound for developing anti-inflammatory agents.

Inhibition of Calcium-Activated Chloride Channels

Recent investigations into related thiophene derivatives have highlighted their role as inhibitors of Anoctamin 1 (ANO1), a calcium-activated chloride channel implicated in various physiological processes, including pain sensation. Inhibition of ANO1 by these compounds suggests potential analgesic properties .

Case Studies

The biological activity of this compound is likely attributed to its ability to interact with specific cellular targets. For example, its structural features may facilitate binding to enzymes or receptors involved in inflammatory pathways or ion channel regulation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-Tert-butylbenzamido)-4-phenylthiophene-3-carboxylic acid, and what key intermediates are involved?

- Methodological Answer : Synthesis typically involves coupling 4-phenylthiophene-3-carboxylic acid derivatives with 4-tert-butylbenzamide groups. Key intermediates include tert-butyl-substituted benzoyl chloride for amide bond formation, as seen in structurally analogous compounds like N-[4-(4-tert-butylbenzamido)phenyl]benzamide . Optimization of reaction conditions (e.g., solvent, temperature) is critical to minimize side reactions. Thermochemical data from related furancarboxylic acid syntheses suggest monitoring enthalpy changes during exothermic steps to improve yield .

Q. How is the purity and structural integrity of this compound characterized in academic research?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with ≥98% purity thresholds is standard for assessing purity, as validated in studies of structurally similar thiophene carboxamides . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms regioselectivity of the tert-butyl and phenyl substituents. Mass spectrometry (HRMS) is used to verify molecular weight integrity, particularly for detecting de-esterification or hydrolysis byproducts .

Q. What are the solubility properties of this compound in common laboratory solvents, and how does this influence experimental design?

- Methodological Answer : The compound’s solubility is influenced by its tert-butyl (hydrophobic) and carboxylic acid (polar) groups. Preliminary testing in DMSO, THF, and aqueous buffers (pH 7–9) is recommended. Sodium salt derivatives (e.g., similar to tyrosine derivatives) may enhance aqueous solubility for biological assays, as noted in studies of carboxylic acid analogs . Solvent choice impacts crystallization during X-ray diffraction studies and formulation for in vitro assays.

Advanced Research Questions

Q. How can computational chemistry predict the reactivity or interaction mechanisms of this compound with biological targets?

- Methodological Answer : Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity at the amide or carboxylic acid moieties. Molecular docking studies using crystal structures of target proteins (e.g., kinases or GPCRs) help identify binding modes. For example, tert-butyl groups in related compounds enhance hydrophobic interactions in enzyme active sites . MD simulations assess conformational stability under physiological conditions .

Q. What strategies resolve contradictory data regarding the biological activity of this compound across studies?

- Methodological Answer : Discrepancies in IC₅₀ values or selectivity profiles may arise from assay conditions (e.g., cell line variability, compound aggregation). Orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) validate target engagement. Replicating experiments with rigorously characterized batches (via HPLC and NMR) minimizes batch-to-batch variability . Meta-analyses of published data should account for differences in solvent systems and negative control setups.

Q. What advanced analytical techniques study the crystal structure or conformational dynamics of this compound?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for resolving 3D structure, including hydrogen bonding between the amide and carboxylic acid groups. Dynamic NMR (e.g., VT-NMR) probes rotational barriers in the tert-butyl substituent. Solid-state NMR and Raman spectroscopy analyze polymorphic forms, which are critical for reproducibility in formulation studies .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.